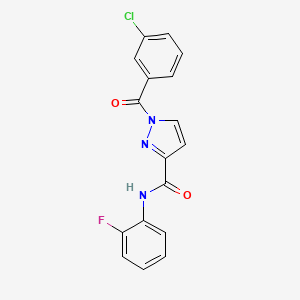![molecular formula C16H24ClN5O2 B5562426 4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole and triazaspiro compounds involves multi-step reactions, including cyclocondensation, bromination, and crystallization processes. These compounds are synthesized through regiospecific reactions, often requiring single-crystal X-ray analysis for unambiguous structure determination due to the complexity of identifying regioisomers spectroscopically (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds demonstrates significant conformational preferences, with some adopting planar conformations apart from certain groups which may orient roughly perpendicular to the main plane. This structural conformation is determined through techniques like single-crystal diffraction, highlighting the importance of crystalline structure in understanding the molecule's geometry (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives often include cyclocondensation with specific reagents, leading to the formation of pyrazole and triazaspiro frameworks. These reactions are crucial for introducing functional groups and achieving the desired chemical properties. The reactivity is influenced by the molecule's structure, with certain positions on the molecule being more reactive due to electronic and steric factors (Holzer et al., 2003).
Wissenschaftliche Forschungsanwendungen
Heterocyclic System Synthesis
The synthesis of spiro-fused heterocyclic systems, such as "Spiro-fused (C2)-azirino-(C4)-pyrazolones," involves the reaction of substituted pyrazoles with hydroxylamine, leading to compounds that exhibit potential as intermediates in pharmaceutical and material science research. This process highlights the compound's utility in creating novel heterocyclic systems with diverse applications (Holzer et al., 2003).
Anticancer and Antimicrobial Agents
Research into novel biologically potent heterocyclic compounds incorporating the pyrazole moiety has revealed promising anticancer and antimicrobial activities. Compounds synthesized with structural modifications involving pyrazole have been evaluated for their efficacy against various cancer cell lines and pathogenic strains, demonstrating the compound's relevance in developing new therapeutic agents (Katariya et al., 2021).
Oxidation Studies
The compound has been utilized in oxidation studies to transform pyrazolines to pyrazoles under mild conditions. This research underscores its potential in synthetic organic chemistry, especially in the modification and functionalization of heterocyclic compounds (Zolfigol et al., 2006).
Molecular Docking and Synthesis of Antimicrobial Agents
Investigations into the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines have revealed their potential as anticancer and antimicrobial agents. This research is significant for the development of compounds with enhanced biological activities, contributing to the battle against drug-resistant pathogenic strains and cancer (Dawoud et al., 2021).
Eigenschaften
IUPAC Name |
4-[3-(4-chloropyrazol-1-yl)propanoyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-20-8-9-21(12-16(20)4-2-14(23)18-6-5-16)15(24)3-7-22-11-13(17)10-19-22/h10-11H,2-9,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXQYOMFITZCQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)CCN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)
![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)
![ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)
![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)
![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)
![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)